molecular formula C23H21NO B1673179 (2-Methyl-1-propyl-1H-indol-3-yl)-1-naphthalenylmethanone CAS No. 155471-08-2

(2-Methyl-1-propyl-1H-indol-3-yl)-1-naphthalenylmethanone

Cat. No. B1673179
CAS RN: 155471-08-2
M. Wt: 327.4 g/mol
InChI Key: LJSBBBWQTLXQEN-UHFFFAOYSA-N
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Description

“(2-Methyl-1-propyl-1H-indol-3-yl)-1-naphthalenylmethanone”, also known as JWH-015, is an analytical reference material categorized as a synthetic cannabinoid . It has been found in Spice/K2 herbal blends . This product is intended for research and forensic applications .


Molecular Structure Analysis

The molecular formula of JWH-015 is C23H21NO . The InChI code is InChI=1S/C23H21NO/c1-3-15-24-16(2)22(20-12-6-7-14-21(20)24)23(25)19-13-8-10-17-9-4-5-11-18(17)19/h4-14H,3,15H2,1-2H3 . The SMILES representation is CCCn1c©c(c2ccccc12)C(=O)c1cccc2ccccc12 .


Physical And Chemical Properties Analysis

JWH-015 is a neat solid with a formula weight of 327.4 . It is soluble in DMF, DMSO, and Ethanol at 10 mg/ml .

Scientific Research Applications

Metabolism Study

JWH-015 has been used in a pilot study to understand the main metabolic reactions of synthetic cannabinoids . The study was aimed at setting up a screening method for the detection of main metabolites in biological fluids . The in silico prediction of main metabolic reactions was performed using MetaSite™ software . The results of this study could be useful for forensic and clinical toxicologists to identify possible main biomarkers for synthetic cannabinoids in biological fluids, especially urine .

Inflammation and Pain Management in Rheumatoid Arthritis

JWH-015 has been studied for its efficacy in managing pain and inflammation in Rheumatoid Arthritis (RA) . The study evaluated the efficacy of JWH-015 using RA synovial fibroblasts (RASFs) obtained from patients diagnosed with RA and in a rat adjuvant-induced arthritis (AIA) model of RA . The results showed that JWH-015 markedly inhibited the ability of pro-inflammatory cytokine interleukin-1β (IL-1β) to induce production of IL-6 and IL-8 and cellular expression of inflammatory cyclooxygenase-2 (COX-2) .

Tumor-Evoked Pain Behavior

JWH-015 has been used to study its effect on tumor-evoked pain behavior . This could potentially lead to new therapeutic approaches for managing pain associated with cancer.

Protective Effects on Brain Mitochondria

JWH-015 has been studied for its protective effects on rat brain mitochondria upon paraquat exposure . This suggests potential applications in neuroprotection and the treatment of neurodegenerative diseases.

Mechanism of Action

Target of Action

JWH-015 is a chemical from the naphthoylindole family that acts as a subtype-selective cannabinoid agonist . Its primary target is the Cannabinoid Receptor 2 (CB2) . The affinity of JWH-015 for CB2 receptors is 13.8 nM, while its affinity for CB1 is 383 nM, meaning that it binds almost 28 times more strongly to CB2 than to CB1 .

Mode of Action

JWH-015 interacts with its primary target, the CB2 receptor, to produce its effects. It has been shown to inhibit the ability of pro-inflammatory cytokine interleukin-1β (IL-1β) to induce production of IL-6 and IL-8 and cellular expression of inflammatory cyclooxygenase-2 (COX-2) . It is also effective in reducing IL-1β-induced phosphorylation of TAK1 (Thr 184/187) and JNK/SAPK in human Rheumatoid Arthritis Synovial Fibroblasts (RASFs) .

Biochemical Pathways

The peripheral antinociceptive effects of JWH-015 during chronic inflammatory pain are mainly produced by the local activation of the nitric oxide-cGMP-PKG-KATP signaling pathway , triggered by neuronal nitric oxide synthase (NOS1) and mediated by endogenous opioids . This pathway is involved in the regulation of pain and inflammation .

Pharmacokinetics

JWH-015 has been shown in vitro to be metabolized primarily by hydroxylation and N-dealkylation, and also by epoxidation of the naphthalene ring . This is similar to the metabolic pathways seen for other aminoalkylindole cannabinoids such as WIN 55,212-2 .

Result of Action

The administration of JWH-015 has been shown to significantly ameliorate Adjuvant Induced Arthritis (AIA) in rats . It inhibits bone destruction as evident from micro-CT scanning and bone analysis on the harvested joints and modulates serum RANKL and OPG levels . Pain assessment studies using the von Frey method showed a marked antinociception in AIA rats treated with JWH-015 .

Action Environment

The action of JWH-015 can be influenced by various environmental factors. For instance, the presence of inflammation can increase the expression of CB2R and the transcription of NOS1 . This can potentially enhance the antinociceptive effects of JWH-015.

Future Directions

Cannabinoid-based therapeutic strategies, including those involving JWH-015, have emerged as promising new options for treating neuropathic pain . Many preclinical studies have reported that these strategies are effective for treating neuropathic pain and produce no or minimal side effects . Future research may focus on selectively targeting CB2 receptors, peripherally restricted CB1 receptors, and endocannabinoids that may be locally synthesized on demand at sites where their actions are pertinent .

properties

IUPAC Name

(2-methyl-1-propylindol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO/c1-3-15-24-16(2)22(20-12-6-7-14-21(20)24)23(25)19-13-8-10-17-9-4-5-11-18(17)19/h4-14H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSBBBWQTLXQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165902
Record name JWH 015
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-1-propyl-1H-indol-3-yl)-1-naphthalenylmethanone

CAS RN

155471-08-2
Record name JWH 015
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155471-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH 015
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH 015
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Methyl-1-propyl-1H-indol-3-yl)-1-naphthalenylmethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name JHW-015
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4FL204T10
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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